molecular formula C10H14N2O2 B554902 Benzyl N-(2-aminoethyl)carbamate CAS No. 72080-83-2

Benzyl N-(2-aminoethyl)carbamate

Cat. No. B554902
M. Wt: 194.23 g/mol
InChI Key: QMMFTRJQCCVPCE-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

Ethylenediamine (1.0 g, 16.7 mmol) is dissolved in water (3.0 mL) containing bromoaresal green as an indicator. Methane sulfonic acid (2.8 g, 31 mmol) in water (3.0 ml) was added until a blue to pale yellow color transition is just achieved. The solution was diluted with ethanol (8.0 mL) and vigorously stirred. To the mixture was added the solution of Cbz-Cl (2.8 g, 16.7 mmol) in dimethoxyethane (4 mL) and 50% w/v aqueous AcOK (10 mL) at 20° C. simultaneously to maintain the pale yellow-green color of the indicator. After the additions are complete the mixture was stirred (RT, 1 h) and concentrated at low temperature under vacuum to removed the volatiles. The residue was shaken with water (20 mL) and filtered. The filtrate was then washed with toluene (3×50 mL), basified with excess 40% aqueous NaOH and extracted with toluene (3×50 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4 and evaporated to give benzyl 2-aminoethylcarbamate as an oil (1.65 g, 51%). Mass calculated for C10H14N2O2=194.23. found: [M−H]+=193.3.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
AcOK
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].CS(O)(=O)=O.[CH:10]1[CH:15]=[CH:14][C:13]([CH2:16][O:17][C:18](Cl)=[O:19])=[CH:12][CH:11]=1.C(O[K])(C)=O>O.C(O)C.C(COC)OC>[NH2:3][CH2:2][CH2:1][NH:4][C:18](=[O:19])[O:17][CH2:16][C:13]1[CH:14]=[CH:15][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(OC)COC
Step Four
Name
AcOK
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C)O[K]
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing bromoaresal green as an indicator
CUSTOM
Type
CUSTOM
Details
at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pale yellow-green color of the indicator
STIRRING
Type
STIRRING
Details
was stirred (RT, 1 h)
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at low temperature under vacuum
CUSTOM
Type
CUSTOM
Details
to removed the volatiles
STIRRING
Type
STIRRING
Details
The residue was shaken with water (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was then washed with toluene (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NCCNC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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